molecular formula C13H9ClOS B14642313 1,3-Benzoxathiole, 2-(2-chlorophenyl)- CAS No. 55148-76-0

1,3-Benzoxathiole, 2-(2-chlorophenyl)-

Cat. No.: B14642313
CAS No.: 55148-76-0
M. Wt: 248.73 g/mol
InChI Key: QJOUAJBGHXTGJD-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-(2-chlorophenyl)-: is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzene ring fused to an oxathiole ring, with a chlorine atom attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- typically involves the reaction of 2-chlorophenylthiol with an appropriate benzoxathiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- may involve more advanced techniques, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted benzoxathioles depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1,3-Benzoxathiole, 2-(4-chlorophenyl)-
  • 1,3-Benzoxathiole, 2-(2-bromophenyl)-
  • 1,3-Benzoxathiole, 2-(2-fluorophenyl)-

Comparison: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- is unique due to the presence of the chlorine atom at the ortho position of the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds with different substituents. For instance, the chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

CAS No.

55148-76-0

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-benzoxathiole

InChI

InChI=1S/C13H9ClOS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8,13H

InChI Key

QJOUAJBGHXTGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2OC3=CC=CC=C3S2)Cl

Origin of Product

United States

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